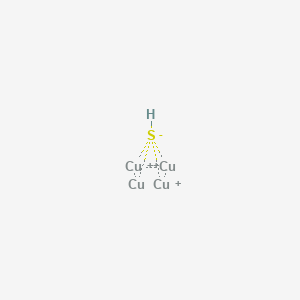

mu4-sulfido-quadro-tetracopper(4Cu--Cu)(2+)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mu4-sulfido-quadro-tetracopper(2+) is a mu4-sulfido-quadro-tetracopper.

Aplicaciones Científicas De Investigación

Greenhouse Gas Reduction

- The mu-sulfido-tetracopper active site in the enzyme nitrous oxide reductase (N2OR) converts the greenhouse gas N2O into N2. This process involves mu-1,3 coordination of N2O to two Cu(I) ions. A synthetic model of this site demonstrates similar function, reducing N2O to N2, providing insights into potential mechanisms for greenhouse gas reduction (Bar-Nahum et al., 2009).

Molecular Structure and Coordination

- A copper(I) complex with a new N2S thiol ligand transforms into a multicopper(I) cluster. This structure, which includes mu4-sulfido and mu3-thiolato coordination, is compared to similar structures in the copper enzyme nitrous oxide reductase (Lee et al., 2006).

Enzymatic Function and Mechanism

- The mechanism of N2O reduction by the mu4-S tetranuclear CuZ cluster in nitrous oxide reductase has been investigated using density functional theory. This study provides insights into the enzymatic function and the role of the Cu(Z) cluster in the reductive cleavage of the N-O bond in N2O (Gorelsky et al., 2006).

Synthetic Models of Catalytic Sites

- Research on clusters with [Cu3(mu-S)2]3+ cores supported by N-donor ligands has revealed similarities to the tetracopper-sulfide "CuZ" site in nitrous oxide reductase. This work contributes to the development of synthetic models for the catalytic site of the enzyme (Brown et al., 2005).

Electronic Structure Studies

- Spectroscopic methods and density functional calculations have been employed to understand the mu(4)-sulfide bridged tetranuclear Cu(Z) cluster in N2O reductase. This research provides insight into the catalytic mechanism and the electronic structure of the cluster (Chen et al., 2002).

Propiedades

Nombre del producto |

mu4-sulfido-quadro-tetracopper(4Cu--Cu)(2+) |

|---|---|

Fórmula molecular |

Cu4HS+2 |

Peso molecular |

287.3 g/mol |

Nombre IUPAC |

copper;copper;copper(1+);sulfanide |

InChI |

InChI=1S/4Cu.H2S/h;;;;1H2/q;;+1;+2;/p-1 |

Clave InChI |

LEYQQNOIGSEUFI-UHFFFAOYSA-M |

SMILES canónico |

[SH-].[Cu].[Cu].[Cu+].[Cu+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-oxo-N-phenyl-4-[2-(4-pyridinylmethylene)hydrazino]butanamide](/img/structure/B1234972.png)